Biochemical Potency: NVS-MALT1 IC50 of 2.4 nM vs MLT-985 IC50 of 3 nM vs JNJ-67856633 IC50 of 74 nM
NVS-MALT1 demonstrates biochemical inhibitory potency with an IC50 of 2.4 nM against recombinant MALT1 in human biochemical assays conducted under high salt conditions [1]. This potency positions NVS-MALT1 1.25-fold more potent than MLT-985 (IC50 = 3 nM) in cross-study comparison under distinct assay conditions, and 30.8-fold more potent than JNJ-67856633 (IC50 = 74 nM, pIC50 = 7.13) [2][3]. Note: The NVS-MALT1 IC50 was determined under high salt conditions, whereas comparator IC50 values were obtained under standard assay conditions; therefore, these potency differences represent cross-study comparable evidence rather than direct head-to-head comparisons in identical assay systems.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against MALT1 |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | MLT-985: 3 nM; JNJ-67856633 (safimaltib): 74 nM |
| Quantified Difference | 1.25-fold more potent than MLT-985; 30.8-fold more potent than JNJ-67856633 |
| Conditions | NVS-MALT1: recombinant MALT1 biochemical assay under high salt conditions; MLT-985: recombinant MALT1 biochemical assay (standard conditions); JNJ-67856633: in vitro biochemical assay |
Why This Matters
Lower biochemical IC50 may enable reduced compound usage in target engagement studies and provide a higher dynamic range for dose-response analyses in primary screening applications.
- [1] Chemical Probes Portal. NVS-MALT1 Probe Report. Chemical Probes Portal, 2024. Probe ID: PD127640. View Source
- [2] Quancard J, et al. Optimization of Novel Allosteric MALT1 Inhibitors: From High-Throughput Screening Hit to Clinical Candidate. J Med Chem, 2020; 63(23):14594-14608. (MLT-985 data) View Source
- [3] IUPHAR/BPS Guide to Pharmacology. JNJ-67856633 Ligand Activity Data. Ligand ID: 11507. View Source
